3-(3-oxo-3-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)propyl)quinazolin-4(3H)-one hydrochloride

Description

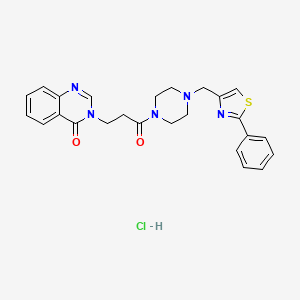

3-(3-oxo-3-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)propyl)quinazolin-4(3H)-one hydrochloride is a synthetic small molecule featuring a quinazolin-4(3H)-one core modified with a 3-oxo-propyl chain linked to a piperazine moiety. The piperazine is further substituted with a (2-phenylthiazol-4-yl)methyl group, and the compound is stabilized as a hydrochloride salt. The hydrochloride salt likely enhances aqueous solubility compared to the free base form .

Properties

IUPAC Name |

3-[3-oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]quinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S.ClH/c31-23(10-11-30-18-26-22-9-5-4-8-21(22)25(30)32)29-14-12-28(13-15-29)16-20-17-33-24(27-20)19-6-2-1-3-7-19;/h1-9,17-18H,10-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRALXRLQYVYHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-oxo-3-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)propyl)quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone and thiazole, two classes of heterocyclic compounds known for their diverse biological activities. This article compiles the available research findings on the biological activity of this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a quinazolinone core linked to a thiazole moiety and a piperazine group, which contributes to its biological activity.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For example, quinazolinones have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

A study on related compounds demonstrated that derivatives bearing halogen substitutions exhibited enhanced antimicrobial activity, suggesting that modifications to the quinazolinone structure can optimize efficacy .

Anticancer Activity

Quinazolinone and thiazole derivatives are recognized for their anticancer potential. A study evaluating the cytotoxic effects of various quinazolinone-thiazole hybrids revealed promising results against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) . The compound A3 from this study exhibited IC50 values of 10 μM against PC3 cells, indicating potent cytotoxicity .

Additionally, thiazole-containing compounds have been linked to anti-tumor activities through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the thiazole moiety in the compound may enhance its interaction with cellular targets involved in cancer proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation . The presence of the thiazole ring may further contribute to this activity by modulating inflammatory pathways.

Case Studies

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The specific compound demonstrates significant cytotoxic effects against various cancer cell lines.

Case Studies

- MTT Assay Results : In vitro studies using the MDA-MB-231 breast cancer cell line showed that this compound exhibits potent anticancer activity, comparable to established chemotherapeutics like paclitaxel. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating effective concentration levels for therapeutic use.

- Mechanistic Insights : The structure-activity relationship (SAR) analysis suggests that modifications at the phenylthiazole moiety enhance cytotoxicity. Substituents on the quinazolinone scaffold also play a crucial role in activity modulation, with certain groups promoting increased interaction with target proteins involved in cancer cell survival pathways .

Antimicrobial Properties

Beyond anticancer applications, this compound has shown promising antimicrobial activity.

Research Findings

- Antibacterial Efficacy : Preliminary screening against methicillin-resistant Staphylococcus aureus (MRSA) indicated that the quinazolinone derivative effectively inhibits bacterial growth, potentially through mechanisms involving disruption of cell wall synthesis. This is particularly relevant given the rising concerns over antibiotic resistance .

- Comparison with Standard Antibiotics : In comparative studies, this compound outperformed several conventional antibiotics in terms of minimum inhibitory concentration (MIC), suggesting its potential as a lead compound for developing new antibacterial therapies .

Other Therapeutic Applications

The versatility of quinazolinone derivatives extends beyond anticancer and antimicrobial activities.

Additional Pharmacological Activities

- Anti-inflammatory Effects : Some studies indicate that derivatives similar to the compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticonvulsant Activity : Research into thiazole-containing compounds has revealed anticonvulsant properties, which may be relevant for developing treatments for epilepsy and other seizure disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The target compound shares structural motifs with two classes of analogs: triazolone derivatives () and piperazinylmethyl-substituted quinazolinones ().

Table 1: Comparative Structural Analysis

Key Observations:

- Core Structure: The target and compounds share a quinazolinone core, while analogs use a triazolone scaffold.

- Piperazine Modifications :

- The target compound’s piperazine is functionalized with a thiazole-phenyl group , which may enhance binding to hydrophobic enzyme pockets.

- ’s o-tolyl-piperazine is structurally simpler and resembles ligands for serotonin or dopamine receptors .

- ’s triazolone derivatives feature bulkier dioxolane-dichlorophenyl groups, typical of antifungal azoles .

- Salt Forms : The dihydrochloride in may offer superior solubility compared to the target’s hydrochloride, though both salts improve bioavailability.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Profiles

Key Findings:

- Activity: The target’s thiazole and quinazolinone moieties suggest kinase or protease inhibition, whereas compounds likely target fungal cytochrome P450 enzymes. ’s o-tolyl group may favor CNS receptor interactions.

- Solubility : ’s dihydrochloride salt confers higher aqueous solubility, advantageous for oral formulations.

- Stability : The target compound’s hydrochloride salt and lack of reactive halogens (vs. ’s dichlorophenyl) suggest better metabolic stability.

Q & A

Q. Optimization tips :

- Use high-purity intermediates to avoid side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for solubility vs. EtOH for crystallization) to improve yields .

Advanced: How can conflicting NMR data for intermediates (e.g., piperazine-thiazole derivatives) be resolved?

Answer:

Contradictions in splitting patterns or integration ratios often arise from dynamic effects (e.g., restricted rotation) or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .

- Variable-temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out isotopic or adduct interference .

- X-ray crystallography : Resolve ambiguous stereochemistry for crystalline intermediates .

Example: In , compound 1b showed distinct NH proton splitting due to hydrogen bonding with HCl; similar analysis applies to piperazine-thiazole intermediates .

Basic: What analytical techniques are critical for structural validation?

Answer:

Advanced: What methodologies improve the yield of the piperazine-thiazole coupling step?

Answer:

- Coupling agents : Use EDCI/HOBt or DCC to activate the thiazole-carbaldehyde for amide bond formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs reflux) .

- Purification : Employ column chromatography (SiO2, CH2Cl2:MeOH gradient) or recrystallization (EtOAc/hexane) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Antifungal activity : Microdilution assay against Fusarium oxysporum or Rhizoctonia solani (IC50 determination) .

- Enzyme inhibition : Test against enoyl-ACP reductase (e.g., Mycobacterium tuberculosis InhA) using spectrophotometric NADH depletion .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can computational modeling guide SAR studies for target selectivity?

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to enzymes (e.g., InhA) using the quinazolinone core as a hinge-binding motif .

- MD simulations (GROMACS) : Assess stability of the piperazine-thiazole side chain in hydrophobic pockets .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity data .

Example: In -phenylmethyl-3-(3-CF3-phenyl) derivatives showed enhanced antifungal activity due to increased lipophilicity .

Basic: What stability parameters must be monitored during storage?

Answer:

- Hygroscopicity : Store in desiccators (≤30% RH) to prevent hydrochloride salt hydrolysis .

- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Light sensitivity : Use amber vials if conjugated systems (e.g., quinazolinone) absorb UV light .

Advanced: How should researchers design experiments to resolve contradictory bioactivity results across studies?

Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

- Metabolite analysis : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.